4-Fluoro-2-methylphenyl-(3-thienyl)methanol
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Overview
Description
4-Fluoro-2-methylphenyl-(3-thienyl)methanol is an organic compound with the molecular formula C12H11FOS. It consists of a fluorinated phenyl group, a methyl group, and a thienyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylphenyl-(3-thienyl)methanol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a thienyl Grignard reagent. The reaction proceeds through a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming an intermediate alkoxide. This intermediate is then protonated to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylphenyl-(3-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-fluoro-2-methylphenyl-(3-thienyl)ketone.
Reduction: Formation of 4-fluoro-2-methylphenyl-(3-thienyl)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methylphenyl-(3-thienyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thienyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but lacks the thienyl group.
2-Methyl-4-(3-thienyl)phenol: Similar structure but lacks the fluorine atom.
4-Fluoro-3-thienylmethanol: Similar structure but lacks the methyl group.
Uniqueness
4-Fluoro-2-methylphenyl-(3-thienyl)methanol is unique due to the presence of both the fluorine atom and the thienyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the thienyl group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FOS/c1-8-6-10(13)2-3-11(8)12(14)9-4-5-15-7-9/h2-7,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJABTLLWXNYFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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